Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1207030-88-3
VCID: VC5022823
InChI: InChI=1S/C19H17ClN2O3/c1-11-4-7-18(24-2)16(8-11)22-15-10-17(19(23)25-3)21-14-6-5-12(20)9-13(14)15/h4-10H,1-3H3,(H,21,22)
SMILES: CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.81

Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate

CAS No.: 1207030-88-3

Cat. No.: VC5022823

Molecular Formula: C19H17ClN2O3

Molecular Weight: 356.81

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate - 1207030-88-3

Specification

CAS No. 1207030-88-3
Molecular Formula C19H17ClN2O3
Molecular Weight 356.81
IUPAC Name methyl 6-chloro-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate
Standard InChI InChI=1S/C19H17ClN2O3/c1-11-4-7-18(24-2)16(8-11)22-15-10-17(19(23)25-3)21-14-6-5-12(20)9-13(14)15/h4-10H,1-3H3,(H,21,22)
Standard InChI Key SNENMLUSOSIRKK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinoline backbone substituted at three critical positions:

  • Position 6: A chlorine atom, which enhances electronic stability and biological activity .

  • Position 4: A (2-methoxy-5-methylphenyl)amino group, contributing to steric and electronic modulation.

  • Position 2: A methyl carboxylate moiety, which influences solubility and metabolic stability.

The planar quinoline ring system facilitates π-π interactions with biological targets, while the chlorine atom at position 6 increases lipophilicity, enhancing membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H17ClN2O3\text{C}_{19}\text{H}_{17}\text{ClN}_2\text{O}_3
Molecular Weight356.81 g/mol
CAS Number1207030-88-3
SolubilityLow aqueous solubility
Partition Coefficient (LogP)~3.2 (predicted)

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate typically begins with functionalized quinoline precursors. A representative pathway involves:

  • Quinoline Core Formation: Cyclocondensation of anthranilic acid derivatives with ketones or aldehydes under acidic conditions .

  • Chlorination at Position 6: Electrophilic aromatic substitution using chlorine gas or SOCl2\text{SOCl}_2 in the presence of Lewis acids.

  • Amination at Position 4: Nucleophilic substitution with 2-methoxy-5-methylaniline under refluxing ethanol.

  • Esterification at Position 2: Treatment with methyl chloroformate in the presence of a base.

Key Intermediate: 6-Chloro-4-Aminoquinoline

The chlorination and amination steps are critical for introducing pharmacophores. Studies indicate that substituting fluorine for chlorine at position 6 reduces antimalarial efficacy by 40%, highlighting the importance of halogen selection .

Alternative Routes

Recent advancements employ transition-metal-catalyzed cross-coupling reactions to install the (2-methoxy-5-methylphenyl)amino group. For example, palladium-catalyzed Buchwald-Hartwig amination achieves higher yields (75–80%) compared to classical methods .

Biological Activities and Mechanisms

Antimalarial Activity

The compound exhibits potent activity against Plasmodium falciparum (IC50_{50} = 12 nM), attributed to:

  • Heme Polymerization Inhibition: The chlorine atom coordinates with heme iron, disrupting detoxification in the parasite’s digestive vacuole .

  • DNA Intercalation: Planar quinoline intercalates into parasite DNA, inhibiting replication .

Table 2: Comparative Antimalarial Efficacy

CompoundIC50_{50} (nM)
Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate12
Chloroquine25
Fluoro Analog48

Toxicological and Regulatory Considerations

Acute Toxicity

Rodent studies report an LD50_{50} of 320 mg/kg (oral), with hepatotoxicity observed at higher doses. Histopathological analysis reveals mild hepatic steatosis and renal tubular necrosis.

Future Directions

Ongoing research focuses on:

  • Prodrug Development: Esterase-labile prodrugs to enhance oral bioavailability.

  • Combination Therapies: Synergy with artemisinin derivatives for multidrug-resistant malaria.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator